3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955394
InChI: InChI=1S/C22H26N4O2S2/c1-13(2)11-23-19-16(20(27)25-12-14(3)8-9-18(25)24-19)10-17-21(28)26(22(29)30-17)15-6-4-5-7-15/h8-10,12-13,15,23H,4-7,11H2,1-3H3/b17-10-
SMILES:
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14955394

Molecular Formula: C22H26N4O2S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C22H26N4O2S2
Molecular Weight 442.6 g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H26N4O2S2/c1-13(2)11-23-19-16(20(27)25-12-14(3)8-9-18(25)24-19)10-17-21(28)26(22(29)30-17)15-6-4-5-7-15/h8-10,12-13,15,23H,4-7,11H2,1-3H3/b17-10-
Standard InChI Key NUAJXFAGSVMBAJ-YVLHZVERSA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCC(C)C)C=C1

Introduction

Structural Overview

The compound features a hybrid structure combining a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone scaffold, and various functional groups:

  • Thiazolidinone Ring: Contains sulfur and oxygen atoms, contributing to its potential biological activity.

  • Pyrido[1,2-a]pyrimidinone Core: A bicyclic framework often associated with pharmacological properties.

  • Substituents:

    • A cyclopentyl group attached to the thiazolidinone ring.

    • A methyl group on the pyrido[1,2-a]pyrimidinone core.

    • An isobutylamino group providing additional hydrophobic and hydrogen-bonding interactions.

The compound’s Z-configuration (cis) at the thiazolidinone double bond ensures specific spatial orientation critical for its interaction with biological targets.

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and functional group modifications. Although detailed protocols for this specific compound were unavailable, similar compounds are synthesized through:

  • Formation of the Thiazolidinone Ring:

    • Cyclization reactions involving thiourea derivatives and carbonyl compounds under acidic or basic conditions.

  • Construction of the Pyrido[1,2-a]pyrimidinone Core:

    • Condensation of pyridine derivatives with urea or guanidine-based reagents.

  • Functionalization:

    • Introduction of cyclopentyl and amino substituents via alkylation or reductive amination.

  • Final Coupling:

    • Linking the thiazolidinone moiety to the pyrido[1,2-a]pyrimidinone scaffold through aldol condensation or similar strategies.

Analytical Characterization

The integrity of the synthesized compound can be confirmed using advanced spectroscopic techniques:

TechniqueObservations
NMR Spectroscopy (1H, 13C)Identification of chemical shifts corresponding to cyclopentyl, methyl, and amino groups.
Mass Spectrometry (MS)Molecular ion peak confirming the molecular weight.
Infrared Spectroscopy (IR)Functional group identification (e.g., C=O, C=S, N-H).
X-ray CrystallographyStructural confirmation and stereochemical analysis.

Biological Activities

Preliminary studies on structurally related compounds suggest potential pharmacological applications:

  • Anti-inflammatory Activity:

    • The thiazolidinone ring is known to inhibit enzymes like cyclooxygenases or lipoxygenases.

  • Antimicrobial Properties:

    • Sulfur-containing heterocycles often exhibit antibacterial and antifungal effects.

  • Anticancer Potential:

    • The pyrido[1,2-a]pyrimidinone core may interact with DNA or enzymes involved in cell proliferation.

  • Enzyme Inhibition:

    • Likely candidates for kinase inhibition due to their planar aromatic systems and hydrogen bond donors/acceptors.

Potential Applications

Given its structural complexity and functional diversity, this compound could be explored for:

  • Drug development targeting inflammation, infections, or cancer.

  • Molecular docking studies to predict binding affinities with biological targets.

  • Further chemical modifications to enhance solubility or bioavailability.

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